molecular formula C28H37N5O5 B14406055 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide CAS No. 83579-07-1

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide

Cat. No.: B14406055
CAS No.: 83579-07-1
M. Wt: 523.6 g/mol
InChI Key: ANMKFAYPJBHMAP-DKLXNKCPSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups, such as Fmoc (Fluorenylmethyloxycarbonyl), are removed using a base like piperidine to expose the amine group for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

    Oxidation: Dityrosine, quinones.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide depends on its specific application. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved can vary, but common interactions include binding to G-protein coupled receptors (GPCRs) or inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Phenylalaninamide
  • L-Alanyl-L-phenylalanine

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-cyclopentylglycinamide is unique due to its specific sequence and the presence of the cyclopentylglycinamide moiety. This structural feature can impart distinct biological activities and properties compared to other similar peptides.

Properties

CAS No.

83579-07-1

Molecular Formula

C28H37N5O5

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(cyclopentylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C28H37N5O5/c1-18(31-27(37)23(29)15-20-11-13-22(34)14-12-20)26(36)33-24(16-19-7-3-2-4-8-19)28(38)30-17-25(35)32-21-9-5-6-10-21/h2-4,7-8,11-14,18,21,23-24,34H,5-6,9-10,15-17,29H2,1H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)/t18-,23+,24+/m1/s1

InChI Key

ANMKFAYPJBHMAP-DKLXNKCPSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2CCCC2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CCCC2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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